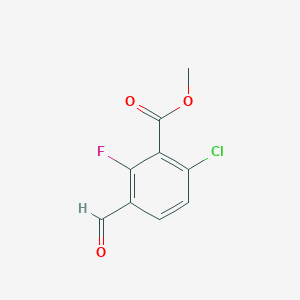

Methyl 6-chloro-2-fluoro-3-formylbenzoate

Description

Methyl 6-chloro-2-fluoro-3-formylbenzoate (CAS: 1002106-09-3) is a substituted benzoate ester characterized by a methyl ester group at position 1, a chlorine atom at position 6, a fluorine atom at position 2, and a formyl group at position 3 on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its multifunctional structure, which allows for diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds .

For example, methyl benzoate derivatives are commonly used as intermediates in synthesizing herbicides and fungicides .

Properties

IUPAC Name |

methyl 6-chloro-2-fluoro-3-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXOIMHDZEQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-fluoro-3-formylbenzoate typically involves the reaction of 6-chloro-2-fluorobenzoic acid with appropriate reagents to introduce the formyl group and esterify the carboxylic acid group. One common method involves the use of formylation reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group, followed by esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-fluoro-3-formylbenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Methyl 6-chloro-2-fluoro-3-carboxybenzoate.

Reduction: Methyl 6-chloro-2-fluoro-3-hydroxymethylbenzoate.

Scientific Research Applications

Methyl 6-chloro-2-fluoro-3-formylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-fluoro-3-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Structural Analogs in the Benzoate Ester Family

The compound’s structural analogs differ in substituent positions, halogen types, and functional groups. Key comparisons include:

| Compound | CAS Number | Molecular Formula | Substituents | Key Features |

|---|---|---|---|---|

| Methyl 6-chloro-2-fluoro-3-formylbenzoate | 1002106-09-3 | C₉H₅ClF₂O₃ | Cl (6), F (2), CHO (3), COOCH₃ (1) | Multifunctional: formyl group enables further derivatization. |

| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | 1379295-48-3 | C₁₀H₁₀ClFO₂ | Cl (2), F (6), CH₃ (3), COOCH₂CH₃ (1) | Ethyl ester increases lipophilicity; methyl at position 3 reduces reactivity. |

| Methyl 6-bromo-3-fluoro-2-methylbenzoate | 1807191-86-1 | C₉H₈BrFO₂ | Br (6), F (3), CH₃ (2), COOCH₃ (1) | Bromine substitution may enhance electrophilic aromatic substitution reactions. |

Key Observations :

- Substituent Positioning : The position of halogens (Cl, F, Br) and functional groups (CHO, CH₃) significantly alters reactivity. For example, the formyl group in the target compound at position 3 offers a reactive site for condensation reactions, unlike the methyl group in Ethyl 2-chloro-6-fluoro-3-methylbenzoate .

- Ester Group Variation : Methyl esters (target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., Ethyl 2-chloro-6-fluoro-3-methylbenzoate) .

- Halogen Effects : Bromine in Methyl 6-bromo-3-fluoro-2-methylbenzoate may confer greater stability in radical reactions compared to chlorine in the target compound .

Stability and Functional Group Interactions

- Formyl Group Reactivity : The aldehyde group in the target compound is prone to oxidation and nucleophilic attack, distinguishing it from methyl or ethyl esters lacking this functionality. This reactivity is critical in synthesizing Schiff bases or heterocycles.

- Halogen Interactions : The electron-withdrawing effects of Cl and F substituents may direct electrophilic substitution to specific positions, as seen in analogous compounds like dehydroabietic acid methyl ester ().

Biological Activity

Methyl 6-chloro-2-fluoro-3-formylbenzoate is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a benzene ring substituted with a chloro group, a fluoro group, and a formyl group. The presence of these substituents enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H6ClF O3 |

| Molecular Weight | 206.59 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. The compound's mechanism may involve the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antimicrobial properties.

Anticancer Activity

The compound has also shown promise in anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and inhibition of specific signaling pathways.

Research Findings: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM. The compound was found to induce apoptosis in cancer cells by activating caspase pathways.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition.

- Receptor Modulation: The presence of halogen substituents may enhance binding affinity to specific receptors, modulating their activity.

- Cell Cycle Interference: Studies indicate that the compound may affect cell cycle progression in cancer cells, leading to growth arrest.

Comparative Analysis with Similar Compounds

This compound is compared with structurally similar compounds to highlight its unique properties.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | E. coli: 32 µg/mL | >10 µM |

| Methyl 2-chloro-6-fluoro-3-formylbenzoate | E. coli: 64 µg/mL | >20 µM |

| Methyl 4-fluorobenzoate | E. coli: >128 µg/mL | >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.